N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It’s used in the treatment of diseases like Duchenne muscular dystrophy, hypertension, and Parkinson’s disease . Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts
The compound is a type of 1,2,4-oxadiazole, which is an important class of five-membered heterocycles. These compounds have wide applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry . The 1,2,4-oxadiazole ring serves as a convenient precursor for generating other heterocyclic and acyclic compounds .
Anti-Infective Agents
1,2,4-Oxadiazoles, including the compound , have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are being studied for their potential in structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .
Antiproliferative Activity
The compound has been tested for its antiproliferative activity against different panels of cancer cell lines, including leukemia, colon, renal, non-small cell lung, breast, CNS, melanoma, prostate, and ovarian cancer .
Antioxidant Activities
In addition to its antiproliferative activity, the compound has also been studied for its antioxidant activities .
Microwave Irradiation (MWI) in Synthesis
The compound can be synthesized using microwave irradiation (MWI), which offers several advantages over classical synthetic strategies, such as remarkably short reaction time, high yields, and simple purification .
Functionalization of 1,2,4-Oxadiazoles
The compound can be synthesized through the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system . This method is one of the possible synthetic routes for obtaining 1,2,4-oxadiazolium salts .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-15-12(20-16-8)6-14-13(17)11-7-18-9-4-2-3-5-10(9)19-11/h2-5,11H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUXTHBWFMCOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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